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molecular formula C12H10FNO B1404297 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 907211-95-4

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No. B1404297
M. Wt: 203.21 g/mol
InChI Key: FDSLTFNSGDJPLV-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

The title compound was prepared according to the procedure of Example 43 step C by replacing the 1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane] with 6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane] (6.058 g, 0.0245 mol). The crude product was dissolved in warm methanol, treated with charcoal, filtered over Celite and the filtrate evaporated to dryness. The residue was slurried in a small amount of methanol, the off white solid collected and dried to provide the title compound (1.297 g), m.p. 165-167° C. MS (ES): [M−H]− @m/z 202.0.
Name
6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane]
Quantity
6.058 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][C:8]3(OCC[O:9]3)[CH2:7][CH2:6][C:5]2=1.C>CO>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][C:8](=[O:9])[CH2:7][CH2:6][C:5]2=1

Inputs

Step One
Name
6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane]
Quantity
6.058 g
Type
reactant
Smiles
FC=1C=C2C=3CCC4(OCCO4)CC3NC2=CC1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the off white solid collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=3CCC(CC3NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.297 g
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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